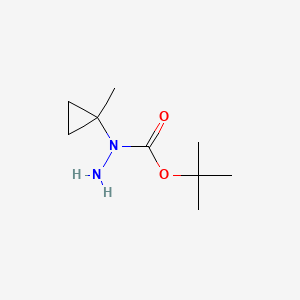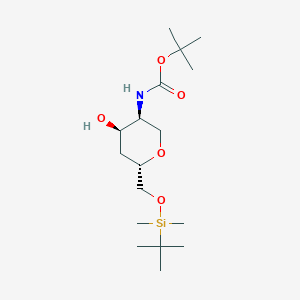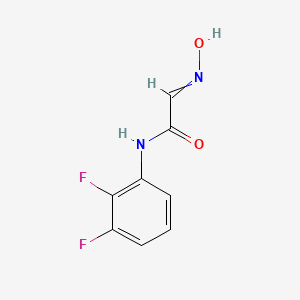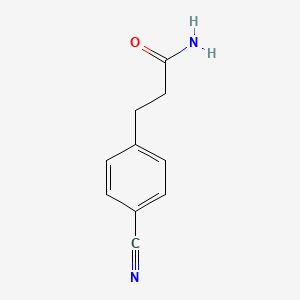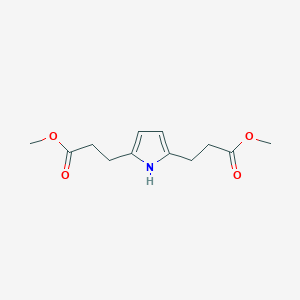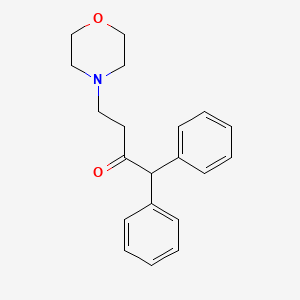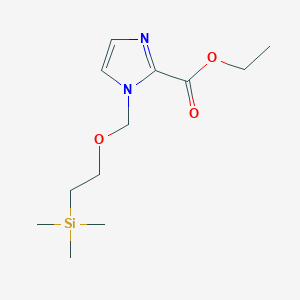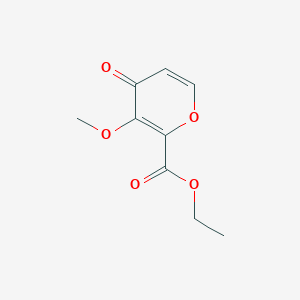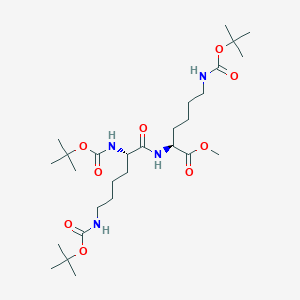
Boc-Lys(Boc)-Lys(Boc)-OMe
Overview
Description
Boc-Lys(Boc)-Lys(Boc)-OMe is a useful research compound. Its molecular formula is C28H52N4O9 and its molecular weight is 588.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Peptide Synthesis and Modification
- Boc-Lys(Boc)-Lys(Boc)-OMe and related derivatives have been utilized in peptide synthesis and modification. Qin et al. (2014) explored protease-catalyzed oligomerization of Nε-protected L-lysine monomers, including tert-butoxycarbonyl (Boc), highlighting their role in producing oligopeptides with varying chain lengths and dispersity values (Qin et al., 2014). Similarly, Čeřovský (1990) studied free trypsin-catalyzed peptide synthesis involving Boc-Lys-OMe, demonstrating its application in peptide bond formation under specific conditions (Čeřovský, 1990).
Genome Editing
- In genome editing, Suzuki et al. (2018) developed a method for heritable Cas9-mediated mammalian genome editing that is acutely controlled by the lysine derivative, Lys(Boc). This study showcases the potential of Boc-protected lysine in regulating gene editing applications (Suzuki et al., 2018).
Supramolecular Chemistry
- This compound and its analogs have been reported to play a role in supramolecular chemistry. For instance, the study by Afrasiabi and Kraatz (2013) demonstrated the formation of coiled fibers and exhibited self-healing and thermal chiroptical switching behavior in specific solvents (Afrasiabi & Kraatz, 2013).
Material Science and Biochemistry
- In material science, these compounds have been used to synthesize and characterize various peptides and their derivatives. For example, the synthesis of Fmoc-L-Lys(Boc)-Gly-OH was conducted to improve the methods for synthesizing polypeptides, as discussed by Zhao Yi-nan and Melanie Key (2013) (Zhao Yi-nan & Melanie Key, 2013). Additionally, Peek et al. (2009) synthesized Boc-L-Lysine derivatives and lysine-containing peptides for potential use in molecular electronic devices (Peek et al., 2009).
properties
IUPAC Name |
methyl (2S)-2-[[(2S)-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]amino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H52N4O9/c1-26(2,3)39-23(35)29-17-13-11-15-19(32-25(37)41-28(7,8)9)21(33)31-20(22(34)38-10)16-12-14-18-30-24(36)40-27(4,5)6/h19-20H,11-18H2,1-10H3,(H,29,35)(H,30,36)(H,31,33)(H,32,37)/t19-,20-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WINOXDXDOKMXFI-PMACEKPBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)NC(CCCCNC(=O)OC(C)(C)C)C(=O)OC)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)N[C@@H](CCCCNC(=O)OC(C)(C)C)C(=O)OC)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H52N4O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



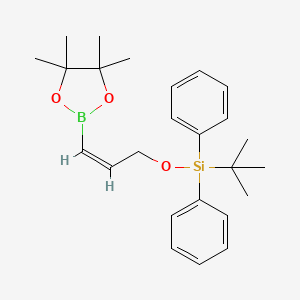
![Chloro(2-dicyclohexylphosphino-2',6'-dimethoxy-1,1'-biphenyl)[2-(2'-amino-1,1'-biphenyl)]palladium(II)](/img/structure/B8266201.png)

